3-Phenethyl-piperazin-2-one
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Overview
Description
®-3-Phenethylpiperazin-2-one is a chiral compound belonging to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The ®-3-Phenethylpiperazin-2-one compound is characterized by the presence of a phenethyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Phenethylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines, which can be further deprotected to yield ®-3-Phenethylpiperazin-2-one .
Industrial Production Methods
Industrial production of ®-3-Phenethylpiperazin-2-one may involve multicomponent reactions, which are efficient and sustainable methods for synthesizing complex molecules. These reactions often use readily available starting materials and can be performed under mild conditions, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-3-Phenethylpiperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
®-3-Phenethylpiperazin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Phenethylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Phenethylpiperazin-2-one: The enantiomer of ®-3-Phenethylpiperazin-2-one, with similar but distinct biological activities.
1-Phenethylpiperazine: Lacks the carbonyl group present in ®-3-Phenethylpiperazin-2-one.
3-Phenylpiperazine: Similar structure but with a phenyl group instead of a phenethyl group.
Uniqueness
®-3-Phenethylpiperazin-2-one is unique due to its specific stereochemistry and the presence of the phenethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(2-phenylethyl)piperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c15-12-11(13-8-9-14-12)7-6-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) |
InChI Key |
GZCOCEJWMLBGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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